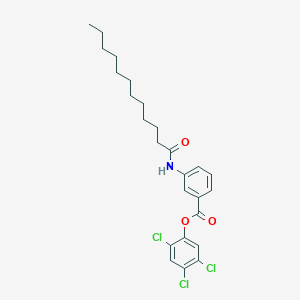
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide is a chemical compound with the molecular formula C15H13NO4S It is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide typically involves the carboxylation of phenothiazine derivatives. One common method includes the site-specific carboxylation of 10-phenyl-10H-phenothiazine using laser desorption/ionization techniques . This process involves generating radical cations from the carboxylated phenothiazine derivatives and anchoring ions through covalent bond-like interactions with the nitrogen and sulfur atoms in the heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar carboxylation techniques, optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and choice of reagents, are adjusted to ensure efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The presence of the sulfone group indicates that the compound can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The aromatic nature of the phenothiazine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups into the phenothiazine ring, leading to a wide range of derivatives.
Scientific Research Applications
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antioxidant.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, interact with cellular membranes, and modulate enzyme activities. The presence of the sulfone group enhances its reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide can be compared with other phenothiazine derivatives, such as:
Phenothiazine: The parent compound, known for its antipsychotic and antiemetic properties.
Chlorpromazine: A widely used antipsychotic drug with a similar phenothiazine structure.
Promethazine: An antihistamine and antiemetic agent with a phenothiazine core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73986-62-6 |
|---|---|
Molecular Formula |
C15H13NO4S |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
10-ethyl-5,5-dioxophenothiazine-4-carboxylic acid |
InChI |
InChI=1S/C15H13NO4S/c1-2-16-11-7-3-4-9-13(11)21(19,20)14-10(15(17)18)6-5-8-12(14)16/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
HMTPZIAQPWIBKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)C3=C(C=CC=C31)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


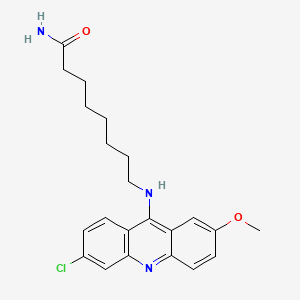
![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

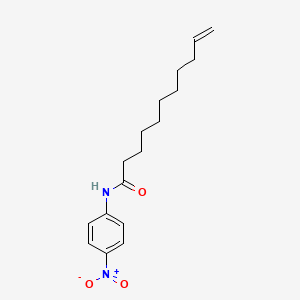
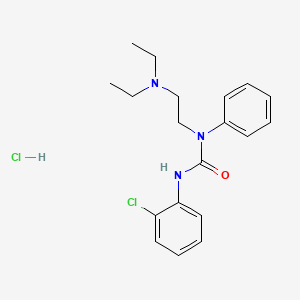
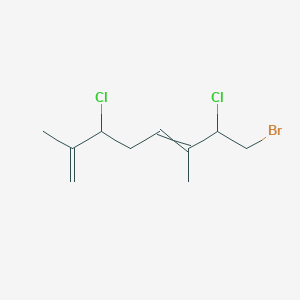
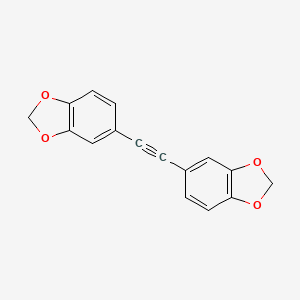
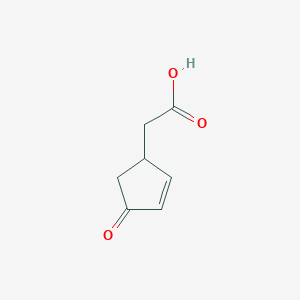
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
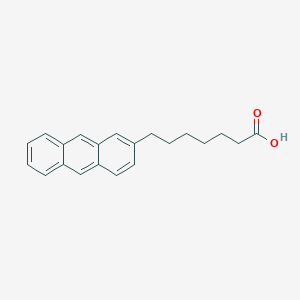
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
